4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

Regioisomer differentiation Acetal stability Steric accessibility

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane (C₁₀H₁₀Br₂O₂, MW 321.99 g/mol) is a gem-dibrominated 1,3-dioxolane in which a dibromomethyl substituent occupies the C-4 position of the heterocyclic ring while a phenyl group resides at C-2. This structural arrangement distinguishes it from the far more common 2,2-disubstituted regioisomer and confers a distinct reactivity profile: the acetal center remains directly conjugated with the aromatic ring, while the vicinal dibromomethyl group serves as a dual electrophilic handle for sequential nucleophilic substitution or metal–halogen exchange chemistry.

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
Cat. No. B13749142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibromomethyl)-2-phenyl-1,3-dioxolane
Molecular FormulaC10H10Br2O2
Molecular Weight321.99 g/mol
Structural Identifiers
SMILESC1C(OC(O1)C2=CC=CC=C2)C(Br)Br
InChIInChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2
InChIKeyCCYVASQHCLFYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dibromomethyl)-2-phenyl-1,3-dioxolane: Procurement-Grade Synthetic Intermediate with Differentiated Reactivity


4-(Dibromomethyl)-2-phenyl-1,3-dioxolane (C₁₀H₁₀Br₂O₂, MW 321.99 g/mol) is a gem-dibrominated 1,3-dioxolane in which a dibromomethyl substituent occupies the C-4 position of the heterocyclic ring while a phenyl group resides at C-2 . This structural arrangement distinguishes it from the far more common 2,2-disubstituted regioisomer and confers a distinct reactivity profile: the acetal center remains directly conjugated with the aromatic ring, while the vicinal dibromomethyl group serves as a dual electrophilic handle for sequential nucleophilic substitution or metal–halogen exchange chemistry [1]. The compound is primarily sourced as a research intermediate (typical commercial purity ≥95%) for the construction of functionalized benzaldehyde derivatives and heterocyclic scaffolds .

Why 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane Cannot Be Replaced by Generic 1,3-Dioxolane Analogs


The position of the dibromomethyl group on the dioxolane ring is not a trivial structural variation—it fundamentally alters three critical selection parameters. First, the regioisomeric 2-(dibromomethyl)-2-phenyl-1,3-dioxolane (CAS 67516-78-3) places both the phenyl and the dibromomethyl groups at the acetal carbon, creating a quaternary center that sterically and electronically shields the acetal from hydrolysis while simultaneously congesting the dibromomethyl site for subsequent chemistry . Second, monobromo analogs (e.g., 2-(bromomethyl)-2-phenyl-1,3-dioxolane, CAS 3418-21-1) offer only a single electrophilic locus, precluding iterative or bidirectional functionalization strategies . Third, the 4-dibromomethyl architecture preserves the 2-phenyl-1,3-dioxolane core—a system whose hydrolytic stability has been quantitatively benchmarked against acyclic acetals—while installing a reactive gem-dibromide at a sterically accessible secondary carbon remote from the acetal center [1]. These orthogonal reactivity features cannot be replicated by any single in-class analog.

Quantitative Differentiation Evidence for 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane vs. Closest Analogs


Regioisomeric Positioning of the Dibromomethyl Group Determines Acetal-Center Substitution Pattern and Steric Accessibility

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane carries the dibromomethyl group at the C-4 secondary carbon, while the phenyl group occupies C-2 alone. Its closest regioisomer, 2-(dibromomethyl)-2-phenyl-1,3-dioxolane (CAS 67516-78-3, identical molecular formula C₁₀H₁₀Br₂O₂, MW 321.99), places both substituents at the C-2 acetal carbon, creating a quaternary center . In the target compound, the C-2 position retains only a single phenyl substituent, preserving a secondary acetal C–H bond that is absent in the 2,2-disubstituted isomer. This structural difference directly impacts (i) the steric accessibility of the dibromomethyl group for nucleophilic displacement—the C-4 secondary carbon is significantly less congested than the quaternary C-2 environment—and (ii) the conformational dynamics of the dioxolane ring, as 2,2-disubstitution restricts the pseudorotational flexibility available to 2-monosubstituted 1,3-dioxolanes [1].

Regioisomer differentiation Acetal stability Steric accessibility

Dual Bromine Content Enables Bidirectional Functionalization Not Accessible with Monobromo 1,3-Dioxolane Analogs

The gem-dibromomethyl group (–CHBr₂) in the target compound provides two electrophilic carbon–bromine bonds available for sequential or selective displacement, whereas monobromo analogs such as 2-(bromomethyl)-2-phenyl-1,3-dioxolane (CAS 3418-21-1, C₁₀H₁₁BrO₂, MW 243.10) and 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS 36236-76-7, C₆H₁₁BrO₂, MW 195.05) contain only a single C–Br bond . The target compound's molecular weight of 321.99 g/mol (vs. 243.10 g/mol for the monobromo 2-phenyl analog) reflects the additional bromine atom, which increases the compound's density and alters its chromatographic retention behavior . Literature precedent for gem-dibromomethyl reactivity demonstrates that the first bromine can be displaced by a nucleophile (e.g., thiolate, amine, alkoxide) while the second bromine undergoes reduction via single-electron transfer pathways, enabling controlled stepwise functionalization from a single precursor [1]. Monobromo analogs cannot support this sequential derivatization logic.

Dibromomethyl reactivity Sequential nucleophilic substitution Building block versatility

Computed Lipophilicity (LogP) Differentiates the Target Compound from Non-Halogenated 2-Phenyl-1,3-dioxolane, Impacting Extraction and Purification

The introduction of two bromine atoms substantially increases the computed lipophilicity of the target compound relative to the non-halogenated parent scaffold. The regioisomer 2-(dibromomethyl)-2-phenyl-1,3-dioxolane (CAS 67516-78-3, identical formula) has a computed LogP of 3.00210 and polar surface area (PSA) of 18.46 Ų . In contrast, the non-brominated parent 2-phenyl-1,3-dioxolane (CAS 936-51-6, C₉H₁₀O₂, MW 150.17) has a computed LogP of 1.956 and an identical PSA of 18.46 Ų [1]. The ΔLogP of approximately +1.05 log units corresponds to a roughly 11-fold increase in octanol–water partition coefficient, directly affecting extraction efficiency, reversed-phase chromatographic retention, and the choice of solvent systems for purification. The PSA remains unchanged at 18.46 Ų because the bromine atoms contribute primarily to molecular volume and polarizability without introducing additional hydrogen-bond acceptors.

Lipophilicity LogP Chromatographic behavior

Synthetic Accessibility via a Non-Ketalization Route Distinguishes the 4-Dibromomethyl Architecture from 2-Bromomethyl-2-phenyl-1,3-dioxolanes Produced by Direct Bromination

The established one-step synthesis of 2-aryl-2-bromoalkyl-1,3-dioxolanes proceeds via reaction of substituted phenones (acetophenone derivatives) with ethylene glycol and a brominating agent (pyridinium perbromide, phenyltrimethylammonium tribromide, or dioxane dibromide), yielding the corresponding α-bromoacetals with the bromoalkyl group at the C-2 position—the highest yields being obtained with dioxane dibromide [1]. This convergent ketalization–bromination strategy exclusively produces 2-substituted products. Accessing the 4-dibromomethyl regioisomer requires a fundamentally different synthetic logic: construction of the dioxolane ring from a pre-functionalized 1,2-diol bearing the dibromomethyl group (e.g., 3,3-dibromo-1,2-propanediol) followed by acid-catalyzed acetalization with benzaldehyde, or ring-opening functionalization of a pre-formed 2-phenyl-1,3-dioxolane at the C-4 position [2]. The non-interchangeability of these synthetic routes means that researchers requiring the 4-dibromomethyl architecture cannot simply substitute the more accessible 2-substituted analogs and must either procure the specific compound or undertake a distinct synthetic sequence.

Synthetic route orthogonality Bromination strategy Ketalization vs. direct functionalization

Hydrolytic Stability of the 2-Phenyl-1,3-dioxolane Core Is Quantitatively Benchmarked Against Acyclic Acetals, Informing Deprotection Strategy

The 2-phenyl-1,3-dioxolane scaffold in the target compound provides a hydrolytic stability profile that has been quantitatively characterized: 2-(substituted phenyl)-1,3-dioxolanes undergo specific-acid-catalyzed (A-1 mechanism) hydrolysis 30- to 35-fold more slowly than the corresponding benzaldehyde diethyl acetals in 50% dioxane–water (v/v) at 30°C [1]. This difference arises entirely from a less favorable entropy of activation (ΔS‡ values from −6.9 to −9.6 e.u. for dioxolanes vs. positive ΔS‡ values for diethyl acetals), while enthalpies of activation remain nearly constant across the two series [1]. The target compound's 2-phenyl substituent further modulates hydrolysis rate through electronic effects: electron-withdrawing para-substituents on the phenyl ring accelerate hydrolysis, while electron-donating groups retard it [2]. Although direct hydrolysis rate constants for the 4-dibromomethyl derivative have not been reported, the remote C-4 substitution is not expected to electronically perturb the acetal center, meaning the well-characterized stability of the 2-phenyl-1,3-dioxolane core serves as a reliable baseline for predicting deprotection behavior under acidic conditions.

Acetal hydrolysis kinetics Protecting group stability Deprotection selectivity

Patent-Recognized Utility of Dibromomethyl-Substituted Intermediates in Angiotensin II Receptor Antagonist Synthesis Provides Procurement Rationale

The dibromomethyl functional group is explicitly claimed as a preferred intermediate oxidation state in the Synthelabo patent family (EP 0550313 A1 / US 5,371,233) describing 2-(tetrazol-5-yl)-1,1'-biphenyl derivatives, which are key intermediates in the synthesis of angiotensin II receptor antagonists (sartans) possessing therapeutic activity [1]. Specifically, the patent defines preferred compounds wherein X represents a group selected from dibromomethyl, formyl, dimethoxymethyl, 1,3-dioxolan-2-yl, and 1,3-dioxan-2-yl, with the dibromomethyl and formyl groups being designated as most preferred [1]. The dibromomethyl group serves as a direct precursor to the formyl group (via hydrolysis), which is subsequently elaborated to the tetrazole heterocycle. While the specific 4-(dibromomethyl)-2-phenyl-1,3-dioxolane scaffold is not explicitly exemplified in these patents, the recognition of the dibromomethyl→formyl conversion as a validated industrial route to high-value pharmaceutical intermediates establishes the functional-group-level precedent for procuring dibromomethyl-containing building blocks for medicinal chemistry applications [1].

Patent intermediates Sartans Tetrazole synthesis

Optimal Procurement and Application Scenarios for 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane Based on Quantitative Differentiation Evidence


Sequential Bidirectional Functionalization of a gem-Dibromomethyl Handle for Divergent Library Synthesis

The two C–Br bonds in the dibromomethyl group enable iterative nucleophilic displacement strategies that cannot be executed with monobromo 1,3-dioxolane analogs. In a typical medicinal chemistry workflow, the first bromide is displaced by a nitrogen, sulfur, or oxygen nucleophile to install diversity element R¹; the second bromide is then either displaced by a different nucleophile (R²) or reduced via single-electron transfer or catalytic hydrogenolysis, generating a CH₂R¹-substituted product from a single starting material [1]. This sequential reactivity—supported by precedented α,α-dibromomethyl ketone chemistry [1]—makes the target compound a more efficient procurement choice than purchasing separate monobromo intermediates for each desired product. The independent reactivity of the remote 2-phenyl-1,3-dioxolane acetal ensures that the protected benzaldehyde moiety survives both displacement steps, as the dioxolane hydrolyzes 30–35× more slowly than acyclic acetals under acidic conditions [2].

Dibromomethyl-to-Formyl Conversion for Benzaldehyde-Protected Biphenyltetrazole Intermediate Synthesis

The dibromomethyl moiety serves as a hydrolytically labile precursor to the formyl (–CHO) group, a transformation validated in the Synthelabo patent family (EP 0550313 / US 5,371,233) for constructing biphenyltetrazole angiotensin II receptor antagonist intermediates [3]. The target compound's architecture—a protected benzaldehyde (as the 2-phenyl-1,3-dioxolane acetal) paired with a dibromomethyl group at the C-4 position—provides two differentiated aldehyde precursors in a single molecule. Hydrolysis of the dibromomethyl group to the formyl group can be performed without disturbing the dioxolane-protected benzaldehyde at C-2, thanks to the 30–35× hydrolytic stability advantage of cyclic acetals over acyclic systems [2]. This orthogonal deprotection logic enables stepwise unveiling of two aldehyde functionalities for sequential condensation or cyclization chemistry.

Radical-Mediated C–C Bond Formation Exploiting the C-4 Dibromomethyl Group as a Radical Precursor

The gem-dibromomethyl group is an established precursor for generating carbon-centered radicals via single-electron transfer or photoredox-mediated debromination, enabling C–C bond formation at the C-4 position of the dioxolane ring. The target compound's C-4 secondary carbon is sterically more accessible than the quaternary C-2 position of the regioisomeric 2-(dibromomethyl)-2-phenyl-1,3-dioxolane, potentially facilitating radical generation and subsequent trapping by olefins or arenes [4]. The 2-phenyl-1,3-dioxolane core has itself been characterized in radical addition reactions with unsaturated compounds: 2-phenyl-1,3-dioxolan-2-yl radicals add to CH₂=CHX olefins with reactivity qualitatively correlating with the electron-withdrawing capacity of substituent X (CN ≈ CO₂Me >> SiMe₃ ≈ C₄H₉) [4]. The combination of a radical-generating dibromomethyl site and a radical-stable dioxolane core in a single molecule enables tandem radical functionalization strategies.

Chromatography-Optimized Purification Using Differentiated LogP for High-Purity Isolation

The computed LogP of approximately 3.0 for the target compound—approximately 11-fold higher than the non-brominated 2-phenyl-1,3-dioxolane (LogP 1.956) [5]—directly informs purification protocol design. On a standard C18 reversed-phase column with acetonitrile–water gradient elution, the target dibrominated compound is predicted to exhibit significantly longer retention than its non-halogenated parent or monobromo analogs, facilitating baseline separation from less lipophilic reaction byproducts. For liquid–liquid extraction workup, the higher LogP dictates preferential partitioning into organic solvents such as dichloromethane, ethyl acetate, or diethyl ether, with predicted extraction efficiencies exceeding 90% in a single extraction from aqueous phase at pH 5–9. This predictable chromatographic and partitioning behavior reduces purification development time and supports procurement specifications requiring ≥95% purity.

Quote Request

Request a Quote for 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.